molecular formula C13H15ClN2O3S B5075370 1-(3-butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole

1-(3-butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole

Cat. No.: B5075370
M. Wt: 314.79 g/mol
InChI Key: JDOOTJBTMMWZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a butoxy group, a chlorobenzene ring, and a sulfonyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under strong reducing conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy group may yield butoxy radicals, while reduction of the sulfonyl group may produce sulfides or thiols.

Scientific Research Applications

1-(3-Butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Uniqueness

1-(3-Butoxy-4-chlorobenzenesulfonyl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group, chlorobenzene ring, and sulfonyl group attached to a pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-2-3-9-19-13-10-11(5-6-12(13)14)20(17,18)16-8-4-7-15-16/h4-8,10H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOOTJBTMMWZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.